molecular formula C14H19ClFN3O B5307048 N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5307048
M. Wt: 299.77 g/mol
InChI Key: LSXBAJUSNCAOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CFEP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess numerous biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system. This compound has been shown to increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties. This compound has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also highly selective and has low toxicity, making it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the potential use of this compound in the treatment of epilepsy and other seizure disorders. This compound has been shown to possess anticonvulsant properties, and further research could explore its efficacy in animal models of epilepsy. Another area of interest is the potential use of this compound in the treatment of anxiety disorders and depression. This compound has been found to possess anxiolytic and antidepressant properties, and further research could explore its potential as a novel therapeutic agent. Additionally, further research could explore the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-ethylpiperazine-1-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized and can produce high yields of pure this compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Furthermore, this compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-13(16)12(15)9-11/h3-4,9H,2,5-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXBAJUSNCAOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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